molecular formula C16H19N3O5S B2832850 2-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione CAS No. 326909-65-3

2-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione

Cat. No.: B2832850
CAS No.: 326909-65-3
M. Wt: 365.4
InChI Key: FQAPCXUZAYJSDP-UHFFFAOYSA-N
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Description

2-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione is a complex organic compound known for its diverse applications in scientific research. This compound features a morpholinosulfonyl group attached to a phenyl ring, which is further connected to a hydrazono group and a cyclohexane-1,3-dione moiety. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione typically involves the reaction of 4-(morpholinosulfonyl)benzaldehyde with cyclohexane-1,3-dione in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinosulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce hydrazine derivatives. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

2-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent chemosensor for detecting metal ions such as zinc.

    Medicine: Studied for its cytotoxic properties and potential as an anticancer agent.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-(4-Fluorophenyl)hydrazono)-5,5-dimethylcyclohexane-1,3-dione
  • 5,5-Dimethyl-2-(2-(2-(trifluoromethyl)phenyl)hydrazono)cyclohexane-1,3-dione

Uniqueness

Compared to similar compounds, 2-(2-(4-(Morpholinosulfonyl)phenyl)hydrazono)cyclohexane-1,3-dione is unique due to the presence of the morpholinosulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and ability to interact with various molecular targets, making it a valuable tool in scientific research.

Properties

IUPAC Name

3-hydroxy-2-[(4-morpholin-4-ylsulfonylphenyl)diazenyl]cyclohex-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O5S/c20-14-2-1-3-15(21)16(14)18-17-12-4-6-13(7-5-12)25(22,23)19-8-10-24-11-9-19/h4-7,20H,1-3,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFZPXVSLNNCJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C(C(=O)C1)N=NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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